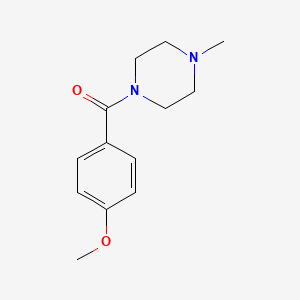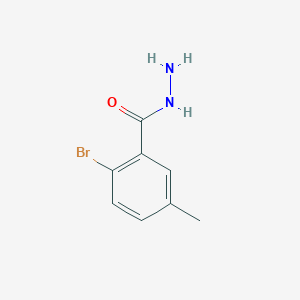![molecular formula C12H18N2O4S B6617389 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 1379861-02-5](/img/structure/B6617389.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, commonly referred to as TBTC-MTP, is a synthetic organic compound that has been used in scientific research applications. The compound was first synthesized in the early 2000s and has been used in a variety of biochemical and physiological experiments. TBTC-MTP has been found to have a variety of effects on various biological systems, including a mechanism of action that has been elucidated.
Applications De Recherche Scientifique
TBTC-MTP has been used in a variety of scientific research applications. The compound has been used in studies of enzyme inhibition, as well as studies of the effects of drugs on various biological systems. The compound has also been used in studies of the effects of hormones on cell growth and differentiation, as well as studies of the effects of drugs on the immune system. Additionally, TBTC-MTP has been used in studies of the effects of drugs on the nervous system and the cardiovascular system.
Mécanisme D'action
The mechanism of action of TBTC-MTP is not entirely clear, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and hormones. Specifically, it is believed that TBTC-MTP inhibits the enzyme cytochrome P450, which is involved in the metabolism of drugs and hormones. By inhibiting this enzyme, TBTC-MTP may be able to reduce the metabolism of drugs and hormones, thus increasing their effectiveness in the body.
Biochemical and Physiological Effects
TBTC-MTP has been found to have a variety of effects on various biological systems. The compound has been found to have an effect on the activity of various enzymes, including cytochrome P450. Additionally, TBTC-MTP has been found to have an effect on the activity of various hormones, including testosterone, progesterone, and estrogen. The compound has also been found to have an effect on the activity of various neurotransmitters, including serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
TBTC-MTP has several advantages and limitations for laboratory experiments. One advantage is that TBTC-MTP is relatively easy to synthesize and can be purified using a variety of methods. Additionally, the compound has been found to have a variety of effects on various biological systems, making it useful for a variety of experiments. However, TBTC-MTP is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound has a relatively short shelf life and can degrade quickly in the presence of light or heat.
Orientations Futures
There are a variety of potential future directions for research involving TBTC-MTP. One potential direction is to further investigate the mechanism of action of the compound and to identify additional enzymes that may be inhibited by TBTC-MTP. Additionally, further research could be conducted to investigate the effects of TBTC-MTP on various hormones and neurotransmitters. Additionally, further research could be conducted to investigate the effects of TBTC-MTP on various diseases and disorders. Finally, further research could be conducted to investigate the potential therapeutic applications of TBTC-MTP.
Méthodes De Synthèse
The synthesis of TBTC-MTP is relatively straightforward and involves the use of a few simple chemical reactions. The first step is to react tert-butyloxycarbonyl chloride with an amino acid. This reaction produces a tert-butoxycarbonylamino acid, which is then reacted with 4-methyl-1,3-thiazol-2-ylpropionic acid in the presence of a base, such as potassium carbonate. The reaction produces TBTC-MTP, which can then be purified using a variety of methods, such as column chromatography.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)




![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)

![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)
